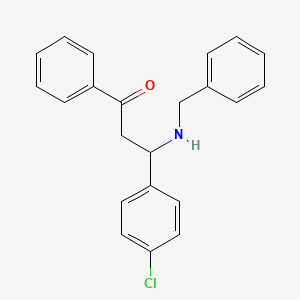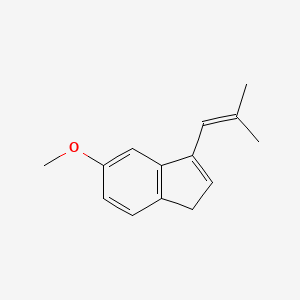
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is an organic compound with a complex structure that includes a methoxy group, a methylprop-1-en-1-yl group, and an indene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-methoxyindene with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the methylprop-1-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-(2-methylprop-1-en-1-yl)-1H-indanone.
Reduction: Formation of 5-methoxy-3-(2-methylpropyl)-1H-indene.
Substitution: Formation of various substituted indenes depending on the nucleophile used.
科学研究应用
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets. The methoxy group and the indene backbone play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
5-Methoxy-1H-indene: Lacks the methylprop-1-en-1-yl group, leading to different chemical properties and reactivity.
3-(2-Methylprop-1-en-1-yl)-1H-indene: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-Methoxy-3-(2-methylpropyl)-1H-indene:
Uniqueness
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is unique due to the presence of both the methoxy group and the methylprop-1-en-1-yl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential utility.
属性
CAS 编号 |
819871-75-5 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC 名称 |
5-methoxy-3-(2-methylprop-1-enyl)-1H-indene |
InChI |
InChI=1S/C14H16O/c1-10(2)8-12-5-4-11-6-7-13(15-3)9-14(11)12/h5-9H,4H2,1-3H3 |
InChI 键 |
XIDPCJXFWUNTJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CCC2=C1C=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


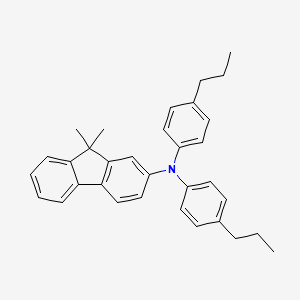

![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
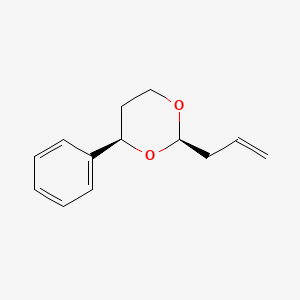


![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
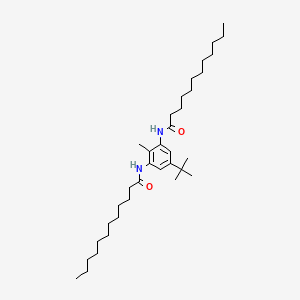
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
